4-Fluoro-1H-indol-6-ol
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Overview
Description
4-Fluoro-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are crucial in various fields, including chemistry, biology, and medicine
Preparation Methods
Chemical Reactions Analysis
4-Fluoro-1H-indol-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Its derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Fluoro-1H-indol-6-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Another fluorinated indole with different substitution patterns.
Indole-3-carbinol: Known for its anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-1H-indol-6-ol |
InChI |
InChI=1S/C8H6FNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H |
InChI Key |
XDNSSHHWAHDSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)O)F |
Origin of Product |
United States |
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